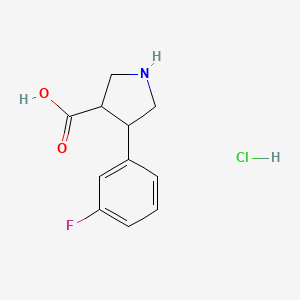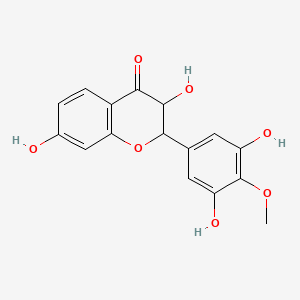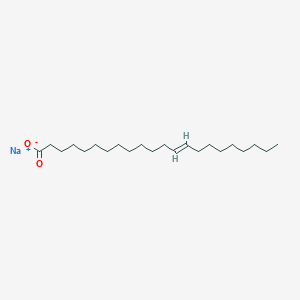
13-Docosenoic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium (Z)-docos-13-enoate is a chemical compound that belongs to the class of fatty acid salts. It is derived from docosenoic acid, a long-chain unsaturated fatty acid. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium (Z)-docos-13-enoate can be synthesized through the saponification of docosenoic acid with sodium hydroxide. The reaction typically involves heating docosenoic acid with an aqueous solution of sodium hydroxide, resulting in the formation of sodium (Z)-docos-13-enoate and water. The reaction conditions usually include a temperature range of 60-80°C and a reaction time of 1-2 hours.
Industrial Production Methods
In industrial settings, the production of sodium (Z)-docos-13-enoate often involves large-scale saponification processes. These processes are carried out in reactors equipped with heating and stirring mechanisms to ensure uniform mixing and efficient heat transfer. The reaction mixture is then cooled, and the product is isolated through filtration or centrifugation, followed by drying to obtain the final product in solid form.
Chemical Reactions Analysis
Types of Reactions
Sodium (Z)-docos-13-enoate undergoes various chemical reactions, including:
Oxidation: The double bond in the docosenoate moiety can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form the corresponding saturated fatty acid salt.
Substitution: The carboxylate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄). The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are common. These reactions are conducted under hydrogen gas at pressures ranging from 1-5 atm and temperatures of 25-50°C.
Substitution: Nucleophiles such as alkyl halides or amines can react with the carboxylate group under basic conditions, often using solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Epoxides, diols, or carboxylic acids.
Reduction: Saturated fatty acid salts.
Substitution: Ester or amide derivatives.
Scientific Research Applications
Sodium (Z)-docos-13-enoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a stabilizer in emulsions.
Biology: Employed in cell culture media to enhance cell membrane fluidity and permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and liposomes.
Industry: Utilized in the formulation of detergents, cosmetics, and personal care products for its emulsifying and foaming properties.
Mechanism of Action
The mechanism of action of sodium (Z)-docos-13-enoate primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for the formation of micelles and emulsions. This property is particularly useful in drug delivery, where it helps in the encapsulation and transport of hydrophobic drugs. The molecular targets include cell membranes, where it can integrate and alter membrane fluidity, enhancing the uptake of various substances.
Comparison with Similar Compounds
Sodium (Z)-docos-13-enoate can be compared with other fatty acid salts such as sodium oleate and sodium stearate:
Sodium oleate: Similar surfactant properties but derived from oleic acid, which has a shorter carbon chain and a different position of the double bond.
Sodium stearate: A saturated fatty acid salt with no double bonds, leading to different physical properties such as higher melting point and lower solubility in water.
List of Similar Compounds
- Sodium oleate
- Sodium stearate
- Sodium palmitate
- Sodium laurate
These compounds share similar surfactant properties but differ in their carbon chain length and degree of unsaturation, which influence their specific applications and physical properties.
Properties
Molecular Formula |
C22H41NaO2 |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
sodium;(E)-docos-13-enoate |
InChI |
InChI=1S/C22H42O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h9-10H,2-8,11-21H2,1H3,(H,23,24);/q;+1/p-1/b10-9+; |
InChI Key |
POZWVHISDXHZLV-RRABGKBLSA-M |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCCCCC(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


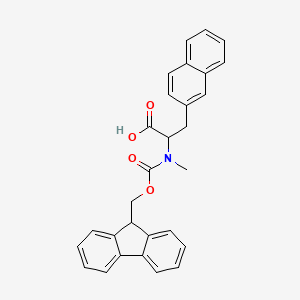
![3,7-Dimethyl-10-propan-2-yl-11-oxatricyclo[5.3.1.02,6]undecan-3-ol](/img/structure/B12317868.png)
![3,5-dihydroxy-7-methoxy-3-[(4-methoxyphenyl)methyl]-2H-chromen-4-one](/img/structure/B12317874.png)

![(9E,12E,15E)-N-[(3-methoxyphenyl)methyl]octadeca-9,12,15-trienamide](/img/structure/B12317894.png)
![[3,4-diacetyloxy-5-(2-chloro-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12317900.png)
![4-[(2,4-Dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-2-methoxyoxolan-3-ol](/img/structure/B12317909.png)
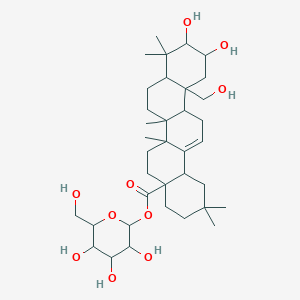
![potassium;[2-butyl-5-chloro-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanolate](/img/structure/B12317915.png)
![Methyl 2-[(6-o-pentopyranosylhexopyranosyl)oxy]benzoate](/img/structure/B12317931.png)
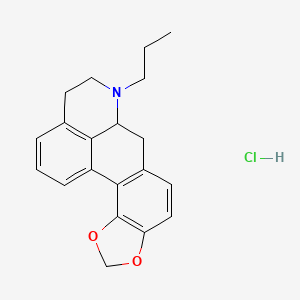
![disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12317943.png)
